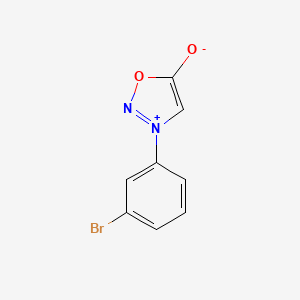
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-bromobenzohydrazide with an appropriate nitrile oxide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The oxadiazole ring can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(3-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
- 3-(3-Fluorophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Uniqueness
3-(3-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the oxadiazole ring provides stability and contributes to the compound’s overall chemical properties .
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-(3-bromophenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7(4-6)11-5-8(12)13-10-11/h1-5H |
InChI Key |
VOUQWZFVBUUERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


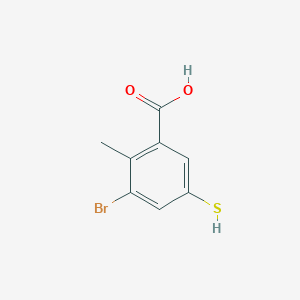
![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
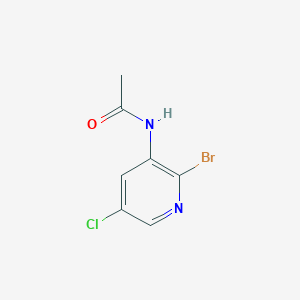
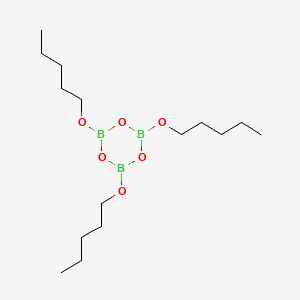
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
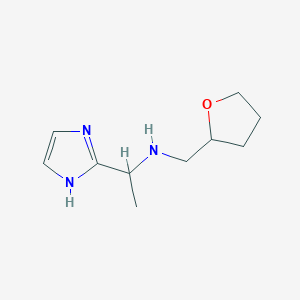
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
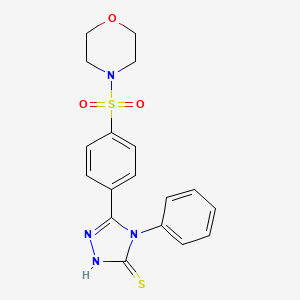
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
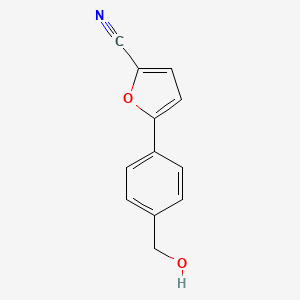
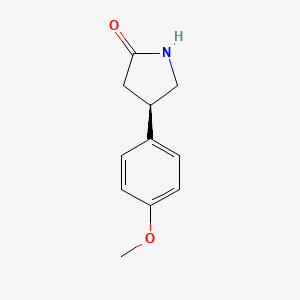

![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)
![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
